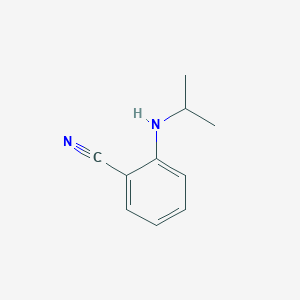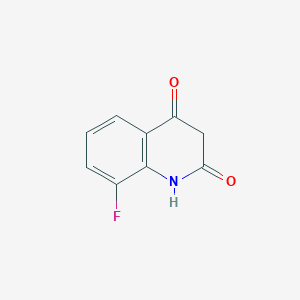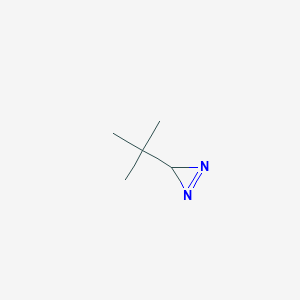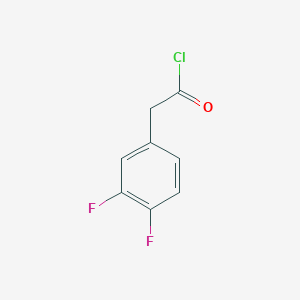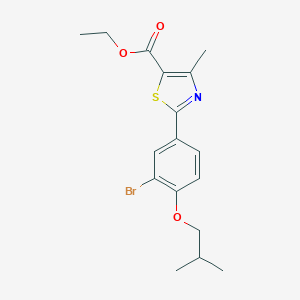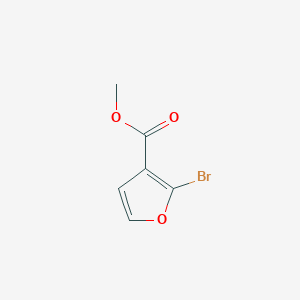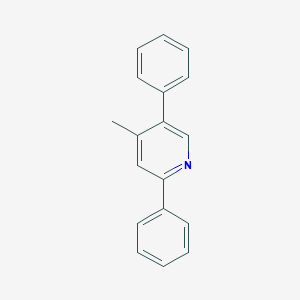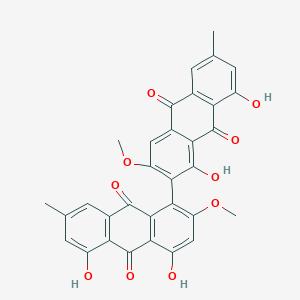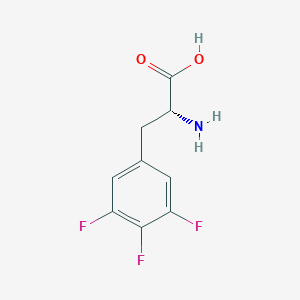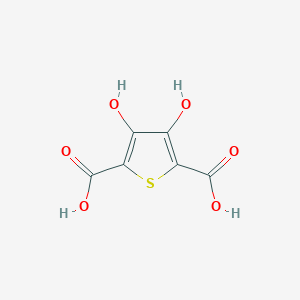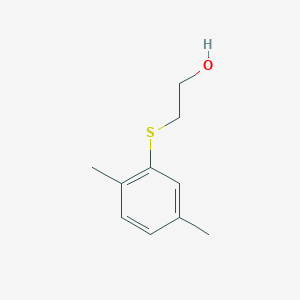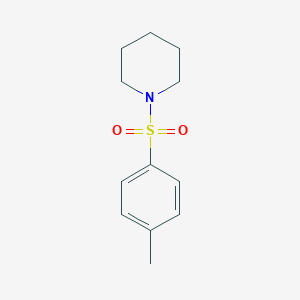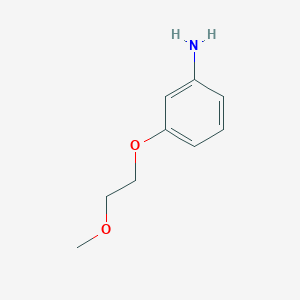
3-(2-Methoxyethoxy)aniline
Vue d'ensemble
Description
3-(2-Methoxyethoxy)aniline is a chemical compound with the molecular formula C9H13NO2 . It is used in various applications, including as a reagent in organic synthesis .
Molecular Structure Analysis
The molecular structure of 3-(2-Methoxyethoxy)aniline can be represented by the InChI code 1S/C9H13NO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6,10H2,1H3 and the canonical SMILES string COCCOC1=CC=CC(=C1)N . The molecular weight of the compound is 167.20 g/mol .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(2-Methoxyethoxy)aniline include a molecular weight of 167.20 g/mol, a computed XLogP3 of 1, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The compound’s exact mass is 167.094628657 g/mol, and its monoisotopic mass is also 167.094628657 g/mol .Applications De Recherche Scientifique
Conductive Poly(2,5-substituted aniline)s
Highly soluble conductive polyanilines were synthesized from 3-(2-Methoxyethoxy)aniline and its derivatives. These polyanilines, characterized by various spectroscopies, show significant electrical conductivity and altered solubility in common solvents due to simple modifications at 2,5-positions of aniline (Xu et al., 2014).
Peroxi-coagulation of Aniline in Acidic Medium
A novel electrochemical method for wastewater treatment using peroxi-coagulation degrades aniline in acidic solutions. This method, involving electrogenerated H2O2 and Fe ions, enables fast and almost complete organic carbon removal from aniline solutions (Brillas et al., 1997).
Polymerization of Aniline Sulfonic Acid Derivatives
Aniline sulfonic acid derivatives, including 3-(2-Methoxyethoxy)aniline, were incorporated into layered double hydroxides. The degree of connectivity between monomers was evaluated, revealing insights into dimerization and polymerization processes (Moujahid et al., 2005).
Electrosynthesis and Properties of Ring-Substituted Polyanilines
Electrochemical polymerization of ring-substituted anilines, including 3-(2-Methoxyethoxy)aniline, was explored. The polymerization was effective with various substituents, affecting the electrochemical properties of the resulting polymers (Cattarin et al., 1988).
Molecular Structure and Spectroscopy Analysis
A detailed study was conducted on 4-Methoxy-N-(3-phenylallylidene) aniline, synthesized and characterized by various spectroscopic techniques. This research provides insights into the structural and spectral properties of such compounds (Efil & Bekdemir, 2014).
Dielectric Relaxation Phenomenon
Dielectric relaxation studies of aniline with 2-alkoxyethanols, including 3-(2-Methoxyethoxy)aniline, were carried out. The results shed light on the interaction between hydroxyl groups of 2-alkoxyethanols with the amino group of aniline (Basha, 2017).
Improved Synthesis of 3-methoxydiphenylamine
A novel process for synthesizing 3-methoxydiphenylamine, using aniline and m-bromoanisole, is described. This method features a simpler process and higher yield, highlighting industrial applications (Jian-wen, 2007).
Transition-Metal-Free N-Arylation
A study demonstrated the use of Trimethoxyphenyl iodonium(III) acetate for arylation of N,O-protected hydroxylamines to generate aniline derivatives, including those derived from 3-(2-Methoxyethoxy)aniline, in a transition metal-free process (Kikushima et al., 2022).
Anticorrosive Behavior of Aromatic Epoxy Monomers
The study investigates the corrosion inhibition effectiveness of aromatic epoxy monomers in acidic solutions, including derivatives of 3-(2-Methoxyethoxy)aniline. The results highlight the significant potential in corrosion protection applications (Dagdag et al., 2019).
Aniline Degradation by Electro-Fenton Processes
Research on the degradation of aniline solutions using Electro-Fenton and peroxi-coagulation processes is presented. This study is significant for wastewater treatment technologies (Brillas & Casado, 2002).
Optimization of Src Kinase Inhibitors
This research describes the optimization of 4-phenylamino-3-quinolinecarbonitriles as inhibitors of Src kinase activity, utilizing derivatives of 3-(2-Methoxyethoxy)aniline. It highlights the potential in cancer treatment (Boschelli et al., 2001).
Oxidation of Anilines with Hydrogen Peroxide
A study on the selective oxidation of substituted anilines, including 3-(2-Methoxyethoxy)aniline derivatives, using hydrogen peroxide and selenium dioxide, offers insights into the synthesis of azoxyarenes and related compounds (Gebhardt et al., 2008).
Electrochemomechanical Properties of Aniline/2-methoxyaniline Copolymers
This research explores the copolymers of aniline and 2-methoxyaniline, focusing on their electrochemomechanical behavior and potential applications in various fields (Armada et al., 2009).
Radical Scavenger Properties of 1,2-Dithiol Compounds
The study examines the impact of 1,2-dithiol compounds on the electropolymerization of aniline, including derivatives of 3-(2-Methoxyethoxy)aniline, revealing insights into the kinetics and molecular interactions in polymer Films (Hadjadj et al., 2010).
Propriétés
IUPAC Name |
3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO2/c1-11-5-6-12-9-4-2-3-8(10)7-9/h2-4,7H,5-6,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNNUSMIPHMAFKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=CC=CC(=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70586341 | |
| Record name | 3-(2-Methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methoxyethoxy)aniline | |
CAS RN |
110178-35-3 | |
| Record name | 3-(2-Methoxyethoxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70586341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(2-methoxyethoxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




